molecular formula C17H19N3O2 B11834874 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine

5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11834874
M. Wt: 297.35 g/mol
InChI Key: PVWFMBBIPCJBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative featuring a 5-methoxy substitution on the benzimidazole core and a 4-methoxyphenethylamine group at the N2 position. Benzimidazoles are privileged scaffolds in drug discovery, known for their ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Current research highlights its role in structure-activity relationship (SAR) studies for antimalarial agents, where analogs of this compound demonstrated activity against Plasmodium falciparum . Additionally, structurally related benzimidazoles have shown promise in neurodegenerative diseases, such as Alzheimer’s, by inhibiting glutaminyl cyclase .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H19N3O2/c1-21-13-5-3-12(4-6-13)9-10-18-17-19-15-8-7-14(22-2)11-16(15)20-17/h3-8,11H,9-10H2,1-2H3,(H2,18,19,20)

InChI Key

PVWFMBBIPCJBFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methoxy-o-Phenylenediamine

The benzimidazole core is typically synthesized via acid-catalyzed cyclization of 4-methoxy-o-phenylenediamine. In a representative procedure, heating 4-methoxy-o-phenylenediamine with formic acid at 100–110°C for 6 hours yields 5-methoxy-1H-benzimidazole (85% yield). Alternative protocols using hydrochloric acid or acetic acid as cyclizing agents have been reported, though formic acid minimizes side reactions.

Key Reaction Parameters

  • Temperature : 100–110°C

  • Acid Catalyst : Formic acid (2 equiv)

  • Yield : 80–85%

Post-cyclization, the 2-position of the benzimidazole is functionalized. Early methods employed chlorination using phosphorus oxychloride to generate 2-chloro-5-methoxy-1H-benzimidazole, a precursor for nucleophilic substitution.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole

Chlorination of 5-methoxy-1H-benzimidazole with phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 4 hours affords 2-chloro-5-methoxy-1H-benzimidazole in 78% yield. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and solvent.

Coupling with 4-Methoxyphenethylamine

The chloro intermediate reacts with 4-methoxyphenethylamine in ethanol under reflux (78°C) for 12 hours, using potassium carbonate (K₂CO₃) as a base. This nucleophilic aromatic substitution (SNAr) achieves 70–75% yield.

Optimized Conditions

  • Solvent : Ethanol (anhydrous)

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 78°C

  • Yield : 70–75%

Buchwald-Hartwig Coupling

Palladium-catalyzed amination enables direct coupling of 2-bromo-5-methoxy-1H-benzimidazole with 4-methoxyphenethylamine. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 hours, this method achieves 82% yield.

Advantages

  • Avoids pre-functionalization of the benzimidazole core.

  • Tolerates electron-rich aryl amines.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equiv) in DMSO at 120°C for 36 hours provides moderate yields (60–65%). While cost-effective, prolonged reaction times limit scalability.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions but may decompose labile intermediates. Ethanol balances reactivity and stability, achieving 75% yield in SNAr. For metal-catalyzed reactions, toluene minimizes side reactions.

Temperature and Catalysis

Elevated temperatures (110–120°C) accelerate metal-catalyzed couplings but risk decomposition. Pd(OAc)₂/Xantphos systems operate efficiently at 110°C, whereas Ullmann couplings require higher temperatures (120°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.90 (d, J = 8.4 Hz, 1H, Ar–H), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.60 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂).

  • FT-IR : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms ≥95% purity for Buchwald-Hartwig products, compared to 90% for SNAr.

Comparative Analysis of Synthetic Methods

Method Yield Purity Cost Scalability
SNAr (K₂CO₃/EtOH)70–75%90%LowHigh
Buchwald-Hartwig82%95%HighModerate
Ullmann Coupling60–65%88%ModerateLow

Key Insights

  • SNAr is cost-effective but requires pre-halogenation.

  • Buchwald-Hartwig offers superior purity at higher catalyst costs .

Chemical Reactions Analysis

5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with benzimidazole structures have been extensively studied for their anticancer properties. Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule formation and interference with DNA synthesis .
    • A study on similar compounds demonstrated significant anticancer activity against human colorectal carcinoma cell lines, suggesting that 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine may exhibit comparable effects .
  • Antimicrobial Properties :
    • The antimicrobial potential of benzimidazole derivatives has been documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with benzimidazole structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Research into related compounds has shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within cells. For instance, some studies have highlighted the ability of these compounds to inhibit dihydrofolate reductase, an important enzyme in purine synthesis, which is crucial for cell proliferation .
  • Selectivity and Toxicity :
    • Investigations into the selectivity of these compounds toward cancer cells versus normal cells have shown that certain derivatives exhibit a favorable selectivity index, indicating potential for therapeutic use with reduced toxicity to healthy tissues .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant inhibition of HCT116 cancer cell line; some compounds exhibited lower IC50 values than standard drugs like 5-FU.
Neuroprotective EffectsCompounds demonstrated inhibition of monoamine oxidase B and showed efficacy in reducing immobility time in forced swim tests.
Antimicrobial ActivityDerivatives exhibited significant antimicrobial activity against various bacterial strains; MIC values indicated strong potency.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to specific receptors and enzymes, modulating their activity. For example, they may act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors . The exact pathways and molecular targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine with structurally analogous compounds:

Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
This compound 5-methoxy, N-(4-methoxyphenethyl) Antimalarial Exhibited IC₅₀ = 0.8 µM against P. falciparum; phenethyl group critical for target binding .
5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine 5,6-dimethoxy, N-propylimidazole Glutaminyl cyclase inhibition IC₅₀ = 1.2 µM; dual methoxy groups enhance BBB penetration .
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine N-propylimidazole Antibacterial (MRSA) Binding affinity = -7.3 kcal/mol against PBP2A; imidazole improves solubility .
2-(2-(Trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide Thiazole-carboxamide, trifluoromethyl CK1δ/ε inhibition IC₅₀ = 0.3 µM; thiazole moiety essential for kinase selectivity .
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline 2-methoxy, aniline substitution Biochemical applications Used in sulfonamide synthesis; methoxy group stabilizes aromatic interactions .

Key Structural Insights

  • Methoxy Substitutions : The 5-methoxy group in the target compound contributes to electron-donating effects, enhancing aromatic interactions with biological targets. Dual methoxy substitutions (e.g., 5,6-dimethoxy in ) further improve pharmacokinetic properties like BBB penetration.
  • N-Substituents : The 4-methoxyphenethyl chain in the target compound increases lipophilicity, favoring antimalarial activity. In contrast, acyl groups (e.g., in mGluR5-targeting compounds ) or thiazole-carboxamide moieties (e.g., CK1 inhibitors ) modulate receptor selectivity.
  • Heterocyclic Additions : Imidazole or thiazole rings (e.g., ) introduce hydrogen-bonding sites, improving solubility and target affinity.

Research Findings and Implications

Antimalarial Activity

SAR studies on benzimidazole analogs revealed that the 4-methoxyphenethyl group in the target compound optimizes steric and hydrophobic interactions with Plasmodium targets, achieving an IC₅₀ of 0.8 µM . This efficacy surpasses analogs with shorter alkyl chains (e.g., methyl or ethyl), which showed reduced activity (IC₅₀ > 5 µM).

Neuroprotective Potential

While the target compound lacks direct evidence in neurodegenerative diseases, structurally similar derivatives like 5,6-dimethoxy-N-(3-(5-methylimidazol)propyl)-1H-benzo[d]imidazol-2-amine demonstrated potent glutaminyl cyclase inhibition (IC₅₀ = 1.2 µM) and favorable BBB permeability (log(BBB) = 0.8) . The absence of a dimethoxy configuration in the target compound may limit its CNS applicability.

Antimicrobial and Anticancer Activity

Benzimidazoles with thiazole or imidazole substituents (e.g., ) exhibit broad-spectrum activity. For instance, N-(3-(1H-imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine showed strong binding to MRSA’s PBP2A (-7.3 kcal/mol) , while thiazole derivatives inhibited CK1δ/ε at nanomolar concentrations . The target compound’s lack of polar heterocycles may limit its antibacterial utility.

Biological Activity

5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, particularly in the field of cancer research. The compound's structure includes methoxy groups and a phenethyl moiety, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 1956310-29-4
  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. This section summarizes the findings from various studies regarding its mechanism of action, efficacy, and potential therapeutic applications.

Benzimidazole derivatives exhibit anticancer activity through several mechanisms, including:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating intrinsic pathways. For instance, studies have demonstrated that benzimidazole derivatives can increase the percentage of apoptotic cells significantly compared to control groups .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, particularly the S phase, thereby inhibiting cancer cell proliferation .
  • Targeting Topoisomerases : Molecular docking studies indicate that benzimidazole derivatives may effectively bind to topoisomerase IIα-DNA complexes, disrupting DNA replication and transcription processes essential for cancer cell survival .

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Comparison to Cisplatin
This compoundA549TBDTBD
Benzimidazole derivative (5o)A5490.15 ± 0.01Superior (38.5-fold)
Benzimidazole derivative (5o)SW4803.68 ± 0.59Superior (62.9-fold)

Note: TBD indicates that specific data for the compound was not available in the reviewed literature.

Case Studies

In a comprehensive study focusing on novel benzimidazole derivatives, researchers synthesized a library of compounds and assessed their anticancer potential. Notably, the presence of electron-donating groups significantly enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can optimize therapeutic efficacy .

In another study, flow cytometry analysis revealed that treatment with benzimidazole derivatives resulted in a marked increase in late apoptotic cells when compared to controls, indicating effective induction of programmed cell death .

Q & A

Q. Table 1: Reaction Parameters for Key Steps

StepReagents/ConditionsYield Optimization Strategy
Core FormationGlycolic acid, 4N HCl, refluxProlonged reflux (4–6 hr) increases cyclization efficiency
Amine Coupling4-Methoxyphenethylamine, K₂CO₃, DMFUse excess amine (1.5 eq) and inert atmosphere to prevent oxidation

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), benzimidazole protons, and phenethyl chain connectivity. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns. Expected m/z for C₁₇H₁₈N₂O₂: 282.14 .
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtained (e.g., dihedral angles between benzimidazole and methoxyphenyl groups) .
  • HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns and methanol/water gradients .

Basic: What biological activities are reported for structurally analogous benzimidazole derivatives?

Methodological Answer:
Benzimidazole derivatives exhibit diverse activities depending on substituents:

  • Antimicrobial : Methoxy groups enhance membrane permeability, as seen in 5-(4-fluorophenyl)-analogs with MIC values ≤8 µg/mL against S. aureus .
  • Anticancer : Substituted benzimidazoles (e.g., 4-nitro-imidazoles) inhibit topoisomerase II, with IC₅₀ values <10 µM in HeLa cells .
  • Fluorescence Properties : Methoxy-substituted triphenylamine-imidazoles show strong blue emission (λₑₘ = 450 nm), useful in cellular imaging .

Q. Table 2: Bioactivity of Analogous Compounds

CompoundStructural FeatureActivity (IC₅₀/MIC)Mechanism
5-(4-Fluorophenyl)-benzoxazineFluorophenyl, benzoxazineAntitumor (IC₅₀ = 7.2 µM)Topoisomerase inhibition
6-Methoxy-benzothiazoleMethoxyphenyl, benzothiazoleAntimicrobial (MIC = 4 µg/mL)Membrane disruption

Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on target specificity?

Methodological Answer:
SAR strategies include:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) at position 5 enhance anticancer activity by increasing electrophilicity .
  • Methoxy Positioning : Para-methoxy groups on the phenethyl chain improve solubility and reduce cytotoxicity (e.g., logP reduction from 3.2 to 2.8) .
  • Heterocyclic Hybrids : Fusing thiazole or triazole rings (e.g., compound 9c) boosts binding to kinase ATP pockets (ΔG = -9.8 kcal/mol) .

Q. Experimental Design :

Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -CF₃, -NH₂).

Test in vitro activity against target enzymes (e.g., kinases, topoisomerases).

Correlate activity with computational docking scores (AutoDock Vina) and physicochemical descriptors (cLogP, PSA) .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). The methoxyphenethyl group occupies hydrophobic pockets, while the benzimidazole NH forms hydrogen bonds with Asp831 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Develop 2D-QSAR using MLR or PLS regression to link substituent parameters (Hammett σ, molar refractivity) to IC₅₀ values .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural impurities:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
  • Impurity Effects : Re-evaluate compound purity via LC-MS. For example, a 5% impurity of de-methoxy byproduct can falsely reduce apparent potency by 30% .
  • Structural Confirmation : Re-characterize ambiguous batches via X-ray crystallography to rule out polymorphic forms .

Case Study : Inconsistent antitumor data for a methoxy analog were traced to varying serum concentrations in cell culture media (10% FBS vs. 2% FBS altered bioavailability by 50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.